

Hinokiflavone: A Comprehensive Pharmacological Profile and Examination of its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Hinokiflavone	
Cat. No.:	B190357	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hinokiflavone, a naturally occurring biflavonoid, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the pharmacological profile and biological activities of **hinokiflavone**, with a focus on its potential as a therapeutic agent. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Pharmacological Profile

Hinokiflavone is a C-O-C type biflavonoid, structurally composed of two apigenin units linked by an ether bond.[1] It has been isolated from various plant species, including those of the Selaginella, Juniperus, and Rhus genera.[2][3] The pharmacological properties of **hinokiflavone** are extensive, encompassing anti-inflammatory, antioxidant, anticancer, neuroprotective, and antiviral effects.[3][4][5] Its mechanisms of action are multifaceted, involving the modulation of numerous signaling pathways and the inhibition of key enzymes.

Pharmacokinetics:

Studies in rats have provided initial insights into the pharmacokinetic profile of **hinokiflavone**. Following administration, **hinokiflavone** is extensively metabolized, with major biotransformation pathways including the cleavage of the ether linkage, hydrogenation, and hydrolysis.[6] Phase II metabolism involves conjugation with amino acids, acetylation, and glucuronidation.[6] A pharmacokinetic study in rats determined the elimination half-life (t1/2) of **hinokiflavone** to be approximately 6.10 ± 1.86 hours.[7] The area under the plasma concentration-time curve (AUC) from time zero to infinity (AUC0 $-\infty$) was found to be 2541.93 \pm 529.85 h·ng/mL.[7] These findings suggest a moderate rate of elimination and reasonable systemic exposure.

Biological Activities and Quantitative Data

Hinokiflavone exhibits a broad spectrum of biological activities, which have been quantified in numerous in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a comparative overview of its potency across different biological targets.

Anticancer Activity

Hinokiflavone has demonstrated significant cytotoxic and anti-proliferative effects against a variety of cancer cell lines. Its anticancer activity is attributed to its ability to induce apoptosis, cause cell cycle arrest, and inhibit cell migration and invasion.[4][5]

Table 1: Anticancer Activity of **Hinokiflavone** (IC50 Values)

Cell Line	Cancer Type	IC50 (μM)	Incubation Time (h)	Reference
KYSE150	Esophageal Squamous Cell Carcinoma	27.92	24	[2]
KYSE150	Esophageal Squamous Cell Carcinoma	24.91	48	[2]
TE14	Esophageal Squamous Cell Carcinoma	26.21	24	[2]
TE14	Esophageal Squamous Cell Carcinoma	22.07	48	[2]
A375	Melanoma	7-11 (as WG020)	72	[5][8]
CHL-1	Melanoma	7-11 (as WG020)	72	[5][8]
B16-F10	Melanoma	7-11 (as WG020)	72	[5][8]
SMMC-7721	Hepatocellular Carcinoma	Not specified	-	[4]
HepG2	Hepatocellular Carcinoma	Not specified	-	[4]
VERO (non-tumoral)	Kidney epithelial	25 (as WG020)	72	[5][8]
LO2 (non- tumoral)	Liver	25 (as WG020)	72	[5][8]

Antiprotozoal Activity

Hinokiflavone has also shown promise as an antiprotozoal agent, exhibiting activity against clinically relevant parasites.

Table 2: Antiprotozoal Activity of **Hinokiflavone** (IC50 Values)

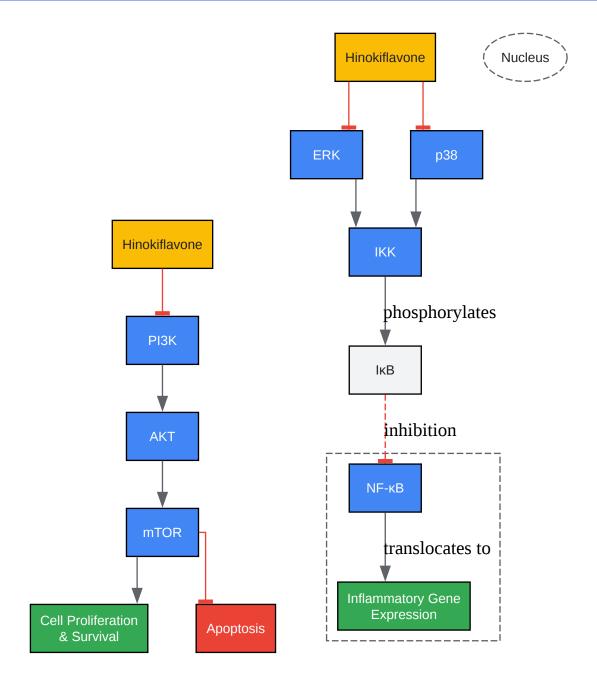
Organism	Disease	IC50 (μM)	Reference
Leishmania donovani	Leishmaniasis	2.9	[5]
Plasmodium falciparum	Malaria	2.3	[5]

Antioxidant Activity

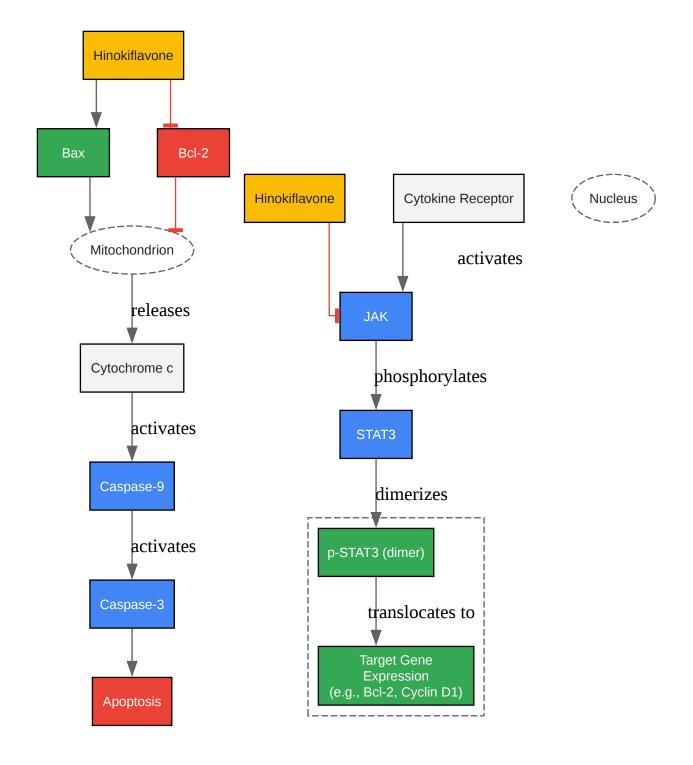
The antioxidant properties of **hinokiflavone** contribute to its protective effects against cellular damage induced by oxidative stress.

Table 3: Antioxidant Activity of **Hinokiflavone**

Assay	IC50 (μg/mL)	Reference
DPPH radical scavenging	Not specified	[9]


Signaling Pathways and Mechanisms of Action

Hinokiflavone exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.


PI3K/AKT/mTOR Signaling Pathway

Hinokiflavone has been shown to inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and growth.[2][8]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Honokiol Decreases Lung Cancer Metastasis through Inhibition of the STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hinokiflavone induces apoptosis via activating mitochondrial ROS/JNK/caspase pathway and inhibiting NF-kB activity in hepatocellular carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hinokiflavone and Related C–O–C-Type Biflavonoids as Anti-cancer Compounds: Properties and Mechanism of Action PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. STAT3 and HIF1α cooperatively activate HIF1 target genes in MDA-MB-231 and RCC4 cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hinokiflavone exerts dual regulation on apoptosis and pyroptosis via the SIX4/Stat3/Akt pathway to alleviate APAP-induced liver injury PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Hinokiflavone: A Comprehensive Pharmacological Profile and Examination of its Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b190357#pharmacological-profile-and-biological-activities-of-hinokiflavone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com